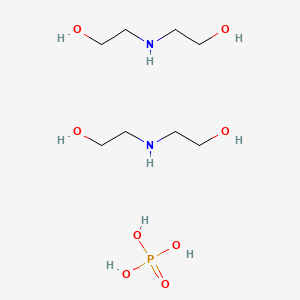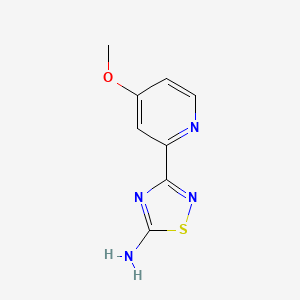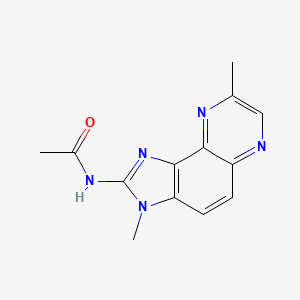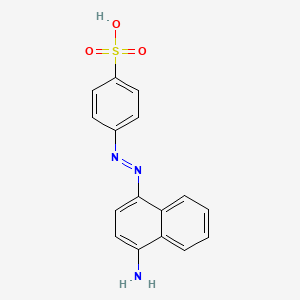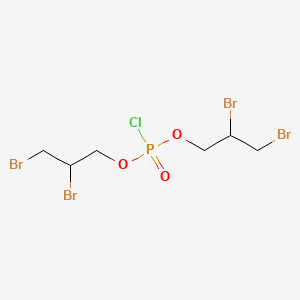
Bis(2,3-dibromopropyl) chlorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Bis(2,3-dibromopropyl) chlorophosphate typically involves the reaction of 2,3-dibromopropanol with phosphorus oxychloride at elevated temperatures . This direct phosphorylation process results in the formation of the desired compound . Industrial production methods often follow similar synthetic routes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Bis(2,3-dibromopropyl) chlorophosphate undergoes various chemical reactions, including:
Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.
Substitution: The compound can undergo substitution reactions, where one or more bromine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bis(2,3-dibromopropyl) chlorophosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of Bis(2,3-dibromopropyl) chlorophosphate involves blocking the generation of flammable gases by decomposing at a temperature below the combustion temperature of the host polymer . This process helps in preventing the spread of fire. The compound’s molecular targets and pathways include interactions with cellular components that lead to oxidative stress and apoptosis in neuronal cells .
Comparison with Similar Compounds
Bis(2,3-dibromopropyl) chlorophosphate can be compared with other brominated flame retardants, such as:
Tetrabromobisphenol A bis(2,3-dibromopropyl ether): (TBBPA-BDBPE)
Tetrabromobisphenol A bis(allyl ether): (TBBPA-BAE)
Tris(2,3-dibromopropyl) phosphate: (TDBrPP)
These compounds share similar flame-retardant properties but differ in their chemical structures and specific applications . This compound is unique due to its specific molecular configuration and the particular industrial applications it serves .
Properties
CAS No. |
28888-24-6 |
|---|---|
Molecular Formula |
C6H10Br4ClO3P |
Molecular Weight |
516.18 g/mol |
IUPAC Name |
1,2-dibromo-3-[chloro(2,3-dibromopropoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H10Br4ClO3P/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8/h5-6H,1-4H2 |
InChI Key |
DVASKQOEUNSJHT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)Br)OP(=O)(OCC(CBr)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


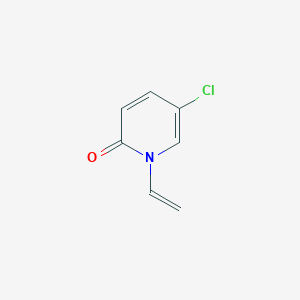
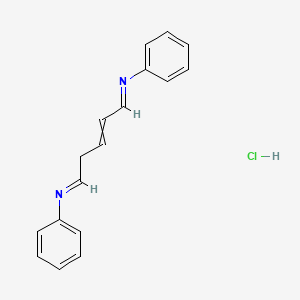
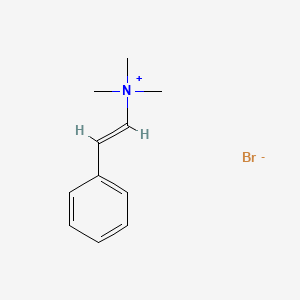
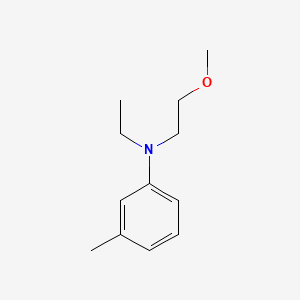
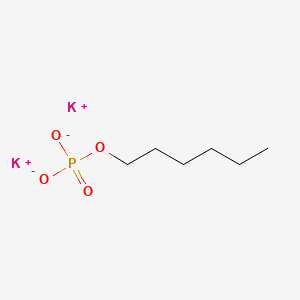
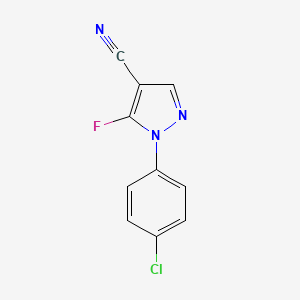
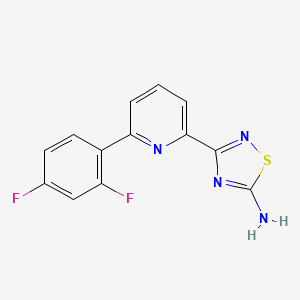
![5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide](/img/structure/B13750196.png)
